molecular formula C7H7N3S B13079437 Thieno[2,3-b]pyridine-4,6-diamine

Thieno[2,3-b]pyridine-4,6-diamine

Katalognummer: B13079437
Molekulargewicht: 165.22 g/mol
InChI-Schlüssel: VFMJSEQMKFZMSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[2,3-b]pyridine-4,6-diamine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridine-4,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[2,3-b]pyridine derivatives . Another approach involves the use of β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are generally based on the optimization of laboratory-scale synthetic routes. These methods often involve the use of high-throughput reactors and continuous flow systems to enhance yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Thieno[2,3-b]pyridine-4,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the this compound structure.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to introduce various substituents onto the this compound core.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amine or alkyl derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wirkmechanismus

The mechanism of action of thieno[2,3-b]pyridine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit key enzymes involved in cancer cell proliferation, such as Pim-1 kinase . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Thieno[2,3-b]pyridine-4,6-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the ability to undergo a wide range of chemical modifications, enhancing its potential for various applications.

Eigenschaften

Molekularformel

C7H7N3S

Molekulargewicht

165.22 g/mol

IUPAC-Name

thieno[2,3-b]pyridine-4,6-diamine

InChI

InChI=1S/C7H7N3S/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3H,(H4,8,9,10)

InChI-Schlüssel

VFMJSEQMKFZMSE-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=C1C(=CC(=N2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.